1-(1H-Indol-1-ylmethyl)-1H-1,2,3-benzotriazole is a complex organic compound that integrates the structural features of indole and benzotriazole. Indole is a significant heterocyclic compound found in many natural products and pharmaceuticals, while benzotriazole is recognized for its applications as a corrosion inhibitor and in organic synthesis. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
The compound's synthesis and properties have been documented in various scientific literature and databases, including PubChem and BenchChem, which provide detailed chemical data, synthesis methods, and applications in research.
1-(1H-Indol-1-ylmethyl)-1H-1,2,3-benzotriazole can be classified under heterocyclic compounds due to the presence of both indole and benzotriazole moieties. It is also categorized as an organic compound with potential applications in pharmaceuticals and materials science.
The synthesis of 1-(1H-Indol-1-ylmethyl)-1H-1,2,3-benzotriazole typically involves a base-catalyzed condensation reaction between 1-methylindole-3-carboxaldehyde and benzotriazole. Commonly employed bases include sodium hydroxide or potassium carbonate. The reaction is usually performed under heating conditions to facilitate product formation.
The reaction mechanism involves the nucleophilic attack of the nitrogen atom in benzotriazole on the carbonyl carbon of the aldehyde group in 1-methylindole-3-carboxaldehyde. The following steps generally include:
The molecular structure of 1-(1H-Indol-1-ylmethyl)-1H-1,2,3-benzotriazole consists of an indole ring connected via a methylene bridge to a benzotriazole moiety. The structural formula can be represented as:
Key structural data includes:
The compound can undergo several types of chemical reactions:
Oxidation: Utilizing oxidizing agents like potassium permanganate or chromium trioxide can lead to oxidized derivatives.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride to modify functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions where specific atoms or groups are replaced by nucleophiles.
Common reagents for these reactions include:
The mechanism of action for 1-(1H-Indol-1-ylmethyl)-1H-1,2,3-benzotriazole involves its interaction with biological targets at the molecular level. The indole moiety has been shown to interact with various receptors, while the benzotriazole moiety may modulate enzyme activity.
This compound potentially exerts effects through:
Key physical properties include:
Chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Infrared spectroscopy (IR) are commonly employed to characterize this compound's structure and confirm its purity.
The applications of 1-(1H-Indol-1-ylmethyl)-1H-1,2,3-benzotriazole are diverse:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Investigated for potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for therapeutic applications targeting specific biological pathways.
Industry: Utilized in developing new materials such as polymers and coatings due to its unique chemical properties.
Benzotriazole-indole hybrids represent an emerging class of pharmacophores in medicinal chemistry, designed through the strategic fusion of two biologically privileged heterocyclic scaffolds. The compound 1-(1H-Indol-1-ylmethyl)-1H-1,2,3-benzotriazole (PubChem CID: 3729676, C₁₅H₁₂N₄
) exemplifies this approach, leveraging the complementary pharmacological profiles of its constituent moieties [1] [4]. Benzotriazole contributes electron-rich nitrogen heteroatoms and planar aromatic geometry, while indole provides a bicyclic framework with proven target engagement versatility. This molecular hybridization strategy aims to overcome limitations of monothematic scaffolds by enhancing target affinity, modulating physicochemical properties, and expanding the spectrum of bioactivity [2] [7]. The benzotriazole-indole conjugate occupies a distinctive chemical space, with a molecular weight of 248.29 g/mol and capacity for diverse non-covalent interactions (hydrogen bonding, π-stacking, hydrophobic effects) critical for biomolecular recognition [1] [6].
Benzotriazole (1,2,3-benzotriazole, BTA) emerged as a versatile scaffold in medicinal chemistry following its initial industrial applications as a corrosion inhibitor. Its trajectory toward pharmaceutical relevance began in the late 1980s when researchers systematically explored nitrogen-containing heterocycles for antimicrobial potential. Sparatore and collaborators pioneered studies establishing benzotriazole-integrated polycyclic systems as antibacterial agents, demonstrating that annulation position critically influenced activity—triazolo[4,5-f]-quinolinones exhibited potent Escherichia coli inhibition (MIC 12.5-25 μg/mL), whereas isomeric triazolo[4,5-h]-quinolinones showed diminished efficacy [2]. This structure-activity relationship (SAR) revelation catalyzed focused benzotriazole diversification campaigns.
Table 1: Key Developments in Benzotriazole-Based Pharmacophores | Time Period | Development Milestone | Significance |
---|---|---|---|
1980s | Discovery of annulated benzotriazole-quinolinones | Established antimicrobial SAR; MIC 12.5-25 μg/mL vs E. coli | |
1990s | N-Acyl-1H-benzotriazole derivatives (e.g., thiophene/pyridine hybrids) | Broad-spectrum bactericidal activity demonstrated | |
2000s | 5-Halogenomethylsulfonyl-benzotriazoles | Potency against MRSA (MIC 12.5-25 μg/mL, comparable to nitrofurantoin) | |
2010s | Oxazolidinone-benzotriazole conjugates | Enhanced Gram-positive coverage surpassing linezolid; MIC 0.125-0.25 μg/mL | |
2020s | Antifungal benzotriazole-indole hybrids | Targeted CYP51 inhibition; sub-μg/mL activity against Candida spp. |
The scaffold's synthetic versatility facilitated further pharmacomodulation: N-acylbenzotriazoles served as efficient acylating agents for peptidomimetic macrocycles, while polymer-supported benzotriazoles catalyzed tetrahydroquinoline library generation [2]. By the 2010s, oxazolidinone-benzotriazole hybrids (e.g., compound 13a-b) achieved MIC values of 0.125-0.25 μg/mL against resistant Gram-positive pathogens—surpassing linezolid through strategic benzotriazole substitution (-COOMe at C-5). This evolution established benzotriazole as a validated pharmacophore for antimicrobial development [2] [7].
Indole (benzo[b]pyrrole) constitutes a "privileged scaffold" in drug discovery due to its presence in endogenous biomolecules (tryptophan, serotonin) and diverse therapeutically active natural products. Its chemical topology enables multifaceted target engagement: the electron-rich pyrrole ring participates in π-π stacking and cation-π interactions, while the NH group functions as a hydrogen bond donor [5] [9]. Clinically significant indole alkaloids include the antihypertensive reserpine (Rauwolfia alkaloid), the anticancer vincristine/vinblastine (Catharanthus alkaloids), and the migraine therapeutic ergotamine (clavicipitaceous fungus derivative) [5].
Table 2: Biologically Significant Indole Derivatives and Their Therapeutic Applications | Compound | Biological Activity | Therapeutic Application |
---|---|---|---|
Reserpine | Norepinephrine depletion | Hypertension | |
Vincristine | Tubulin polymerization inhibition | Leukemia, Lymphoma | |
Ergometrine | Oxytocic receptor agonism | Postpartum hemorrhage | |
Delavirdine | Non-nucleoside reverse transcriptase inhibition | HIV infection | |
Cediranib | VEGFR tyrosine kinase inhibition | Colorectal cancer |
Synthetic indole derivatives expand this pharmacopeia through rational design. Pindolol (β-adrenoceptor antagonist) and indapamide (sulfonamide diuretic) exemplify FDA-approved indole-containing drugs for cardiovascular diseases [5]. Modern medicinal chemistry exploits indole’s chemical plasticity—electrophilic substitution favors C-3, enabling derivatization via Mannich reactions, Vilsmeier-Haack formylation, or Michael additions. This facilitates conjugation with pharmacophores like benzothiazole or triazole, enhancing target specificity and physicochemical profiles [5] [9]. Indole-benzothiazole-1,2,3-triazole hybrids demonstrate potent antifungal activity against Candida albicans (MIC ≈500 µg/mL, comparable to griseofulvin), validating indole’s role in hybrid antibiotic design [3] [9].
The molecular hybridization of benzotriazole and indole scaffolds addresses pharmacokinetic and pharmacodynamic limitations of singular heterocycles while capitalizing on complementary bioactivity. Benzotriazole contributes to antimicrobial mechanisms including tubulin inhibition (benzotriazolyl acrylonitriles), membrane disruption (olefinic fatty acid-substituted derivatives), and DNA gyrase binding (quinolone fusions). Indole enhances cell penetration through lipophilicity optimization and enables eukaryotic target engagement (e.g., kinase inhibition, CYP450 modulation) [2] [5] [7].
Computational evidence supports this synergy: docking studies of antifungal benzotriazole-indole hybrids (e.g., 8g) reveal dual binding within Candida albicans CYP51’s heme pocket and access channel—indole engages Phe228 via π-stacking while benzotriazole coordinates the heme iron, mimicking posaconazole’s binding mode. This dual interaction correlates with exceptional potency (MIC 0.000256 µg/mL for (S)-8g) [7]. Structural hybridization further modifies electron distribution across the conjugate, enhancing DNA intercalation (acridine-benzotriazole-indole hybrids) or topoisomerase inhibition (levofloxacin-indole-benzotriazole derivatives) [2] [5].
Table 3: Hybrid Benzotriazole-Indole Compounds and Their Documented Bioactivities | Hybrid Compound | Structure Features | Reported Bioactivity |
---|---|---|---|
1-(1H-Indol-1-ylmethyl)-1H-1,2,3-benzotriazole (CID 3729676) | Indole C-3 linked via methylene to benzotriazole N-1 | Antimicrobial scaffold; synthetic intermediate | |
2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol (8g) | Indole linked via propanol spacer to triazole/aryl | Antifungal (CYP51 inhibition); MIC 0.000256 µg/mL vs C. albicans | |
Indole-benzothiazole-1,2,3-triazole hybrids | Indole C-3 conjugated to benzothiazole via triazole | Antifungal (MIC ≈500 µg/mL vs C. albicans) | |
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide (CID 3613457) | Benzotriazole N-1 linked via methylene to thiobenzamide | Antimicrobial intermediate |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2